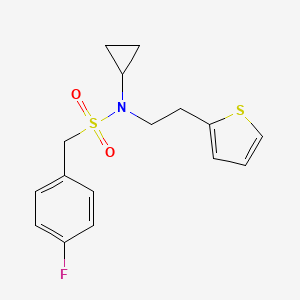

N-cyclopropyl-1-(4-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-cyclopropyl-1-(4-fluorophenyl)-N-(2-thiophen-2-ylethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2S2/c17-14-5-3-13(4-6-14)12-22(19,20)18(15-7-8-15)10-9-16-2-1-11-21-16/h1-6,11,15H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBUBRAPQJSYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)S(=O)(=O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(4-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide typically involves multiple steps:

Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagent.

Introduction of the Fluorophenyl Ring: This step may involve electrophilic aromatic substitution reactions using fluorobenzene derivatives.

Attachment of the Thiophene Moiety: Thiophene can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions could target the sulfonamide group, potentially using reagents like lithium aluminum hydride.

Substitution: The fluorophenyl ring may undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could lead to sulfoxides or sulfones, while reduction of the sulfonamide group could yield amines.

Scientific Research Applications

Synthetic Routes

The synthesis of N-cyclopropyl-1-(4-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide involves several key steps:

- Formation of the Cyclopropyl Group : Achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagent.

- Introduction of the Fluorophenyl Ring : Conducted via electrophilic aromatic substitution reactions using fluorobenzene derivatives.

- Attachment of the Thiophene Moiety : Introduced through cross-coupling reactions such as Suzuki or Stille coupling.

- Sulfonamide Formation : Finalized by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties due to the presence of the sulfonamide functional group, which is known for its efficacy against various bacterial strains. The compound's structure may enhance its interaction with bacterial enzymes, making it a candidate for further development in treating bacterial infections.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer research. The National Cancer Institute (NCI) has evaluated similar sulfonamide derivatives for their ability to inhibit tumor cell growth. Preliminary findings suggest that compounds with similar structural motifs exhibit significant antitumor activity, indicating that this compound may also possess anticancer properties .

Case Study: In Vitro Evaluation

A comparative study assessed the anticancer activity of various sulfonamide compounds against human tumor cells. The results indicated that compounds with similar structural features achieved mean growth inhibition values around 15 μM, showcasing their potential as therapeutic agents .

Drug Development

The drug-like properties of this compound have been evaluated using computational models such as SwissADME, which assesses parameters like solubility, permeability, and bioavailability. These evaluations are crucial for determining the feasibility of this compound as a lead candidate in drug development.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. For example, in antimicrobial applications, they often inhibit dihydropteroate synthase, an enzyme involved in folate synthesis.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Table 1: Structural Features of Target Compound and Analogues

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|

| N-cyclopropyl-1-(4-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide (Target) | Cyclopropyl, 4-fluorophenyl, methanesulfonamide | 366 | Sulfonamide, aromatic fluorine, thiophene |

| (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide (d) | Propyl, hydroxy, tetrahydronaphthalenyl, amine oxide | 332 | Amine oxide, alcohol, thiophene |

| (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate (e) | Propyl, tetrahydronaphthalenyl, tosylate | 470 | Tosylate, tertiary amine, thiophene |

| (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (f) | Propyl, tetrahydronaphthalenyl, thiophene-ethoxy | 426 | Ether, tertiary amine, dual thiophene groups |

Key Observations

The thiophene moiety’s electron-rich nature may enhance π-π stacking in biological systems .

Substituent Variations: Cyclopropyl vs. Propyl: The target’s cyclopropyl group is smaller and more rigid than the propyl chains in compounds d, e, and f. This rigidity could reduce metabolic degradation and improve CNS penetration. Methanesulfonamide vs. Tosylate/Amine Oxide: The sulfonamide group in the target compound may enhance hydrogen bonding and solubility compared to the tosylate (a leaving group) in e or the amine oxide in d. Fluorophenyl vs.

Molecular Weight and Drug-Likeness :

- The target compound (366 g/mol) falls within Lipinski’s rule of five (<500 g/mol), suggesting favorable oral bioavailability. Compound e (470 g/mol) exceeds this limit, which may limit its absorption.

Hypothesized Pharmacological Implications

- Target Compound : The fluorophenyl and sulfonamide groups could synergize for selective enzyme inhibition (e.g., cyclooxygenase-2 or carbonic anhydrase).

- Compound d : The amine oxide and hydroxy groups may confer polar characteristics, favoring renal excretion over CNS activity.

- Compound e : The tosylate group’s instability might render it a prodrug, releasing active metabolites in vivo.

- Compound f : Dual thiophene groups could enhance receptor binding but increase off-target risks.

Biological Activity

N-cyclopropyl-1-(4-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide, with the CAS number 1396883-54-7, is a compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₆H₁₈FNO₂S₂

- Molecular Weight : 339.5 g/mol

- Structure : The compound features a cyclopropyl group, a fluorophenyl moiety, and a thiophene ring, which are significant for its biological interactions.

Research indicates that compounds similar to this compound may act on various biological targets, including neurotransmitter transporters. For instance, studies on analogs of this compound have shown interactions with dopamine (DA) and serotonin (5HT) transporters, suggesting potential applications in neuropharmacology .

Pharmacological Studies

-

Dopamine Transporter Binding :

- Compounds with similar structures have been evaluated for their binding affinities at the DA transporter. Variations in alkyl chain lengths and substitutions can enhance selectivity and potency. For example, some analogs demonstrated significantly higher selectivity for DA transporters compared to serotonin transporters .

-

Antidepressant Activity :

- Given the role of dopamine in mood regulation, compounds like this compound may exhibit antidepressant-like effects through modulation of dopaminergic pathways.

- Anti-inflammatory Properties :

Synthesis and Evaluation

A study exploring the synthesis of various sulfonamide derivatives highlighted the importance of substituent groups in enhancing biological activity. The introduction of fluorine atoms was noted to improve the lipophilicity and bioavailability of the compounds .

Comparative Biological Activity

| Compound Name | Binding Affinity (Ki) | Selectivity Ratio (5HT/DA) | Biological Activity |

|---|---|---|---|

| This compound | TBD | TBD | Potential DA modulator |

| GBR 12909 | 0.6 nM | 49 | High DA selectivity |

| Other Analog 1 | TBD | TBD | Moderate activity |

Note: TBD = To Be Determined based on ongoing research.

Q & A

Basic: What are the primary synthetic challenges for N-cyclopropyl-1-(4-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide, and how are they methodologically addressed?

Answer:

The synthesis involves multi-step reactions, including sulfonamide bond formation, cyclopropane ring coupling, and regioselective fluorophenyl substitution. Key challenges include:

- Side reactions during cyclopropane ring formation due to strain-induced instability. Optimizing reaction temperature (< 0°C) and using mild bases (e.g., KCO) minimizes decomposition .

- Purification difficulties from thiophene-derived byproducts. Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves yield and purity .

- Steric hindrance in the final sulfonamide coupling. Microwave-assisted synthesis (60–80°C, 30 min) enhances reaction efficiency .

Basic: What spectroscopic and crystallographic techniques validate the compound’s structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions (e.g., cyclopropyl CH at δ ~1.2–1.5 ppm, thiophene protons at δ ~6.8–7.2 ppm) .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles (e.g., sulfonamide S–N–C angle: ~115°) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

- High-Resolution Mass Spectrometry (HRMS): Verifies molecular formula (e.g., [M+H] at m/z 436.12 for CHFNOS) .

Advanced: How can researchers resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cytotoxicity)?

Answer:

- Dose-response normalization: Use IC values adjusted for cell viability (MTT assay) to distinguish true enzyme inhibition from cytotoxicity .

- Orthogonal assays: Pair enzyme inhibition (e.g., fluorogenic substrates) with cellular thermal shift assays (CETSA) to confirm target engagement .

- Statistical modeling: Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent DMSO concentration affecting thiophene solubility) .

Advanced: What computational strategies predict the compound’s binding modes to biological targets (e.g., GPCRs or kinases)?

Answer:

- Molecular docking (AutoDock Vina): Simulate interactions with GPCRs (e.g., serotonin receptors) using the fluorophenyl group as a hydrophobic anchor and sulfonamide for hydrogen bonding .

- Molecular dynamics (GROMACS): Analyze stability of ligand-receptor complexes over 100 ns trajectories, focusing on thiophene π-π stacking with aromatic residues .

- Free-energy perturbation (FEP): Calculate binding affinity differences between enantiomers (if chiral centers exist) to guide stereochemical optimization .

Basic: What are the recommended protocols for evaluating the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity (logP): Determine via shake-flask method (octanol/water partition) or HPLC retention time correlation. Ideal logP for CNS penetration: 2–4 .

- Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life >30 min suggests suitability for in vivo studies .

- Plasma protein binding: Use equilibrium dialysis; >90% binding may necessitate dosage adjustments .

Advanced: How to design structure-activity relationship (SAR) studies for fluorophenyl and thiophene modifications?

Answer:

- Bioisosteric replacement: Substitute thiophene with furan or pyrrole to assess electronic effects on target affinity .

- Fluorine scanning: Synthesize analogs with meta- or ortho-F on the phenyl ring to probe steric vs. electronic contributions .

- 3D-QSAR (CoMFA/CoMSIA): Build models correlating substituent bulk (e.g., cyclopropyl size) with activity cliffs .

Basic: What are the compound’s key physicochemical properties relevant to formulation?

Answer:

Advanced: How to address crystallographic disorder in the cyclopropyl moiety during X-ray analysis?

Answer:

- Multi-conformer refinement (SHELXL): Model cyclopropyl ring disorder using PART instructions and occupancy refinement .

- Low-temperature data collection (100 K): Reduces thermal motion artifacts, improving electron density maps .

- Hirshfeld surface analysis: Visualize close contacts (e.g., C–H···F) to identify packing forces influencing disorder .

Advanced: What in silico tools predict off-target interactions (e.g., hERG inhibition)?

Answer:

- Pharmacophore screening (Schrödinger): Match sulfonamide and fluorophenyl motifs to known hERG blockers .

- Machine learning (QSAR models): Use ADMET Predictor or StarDrop to flag potential cardiotoxicity .

- Patch-clamp validation: Confirm predictions using HEK-293 cells expressing hERG channels .

Basic: What are the standard protocols for stability studies under varying pH and temperature?

Answer:

- Forced degradation: Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24h. Monitor via HPLC for sulfonamide hydrolysis (~10% degradation at pH 13) .

- Light sensitivity: Use ICH Q1B guidelines (UV light, 1.2 million lux·hr) to detect thiophene photo-oxidation .

- Lyophilization stability: Store at -20°C for 6 months; <5% degradation if sealed under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.